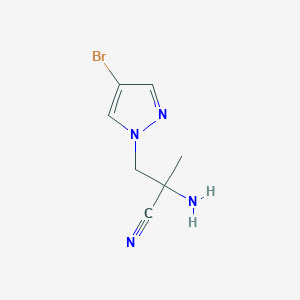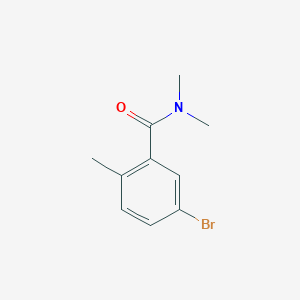
5-bromo-N,N,2-trimethylbenzamide
Descripción general
Descripción
5-Bromo-N,N,2-trimethylbenzamide (5-BTMA) is a brominated aromatic amide compound that has been studied extensively for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. 5-BTMA is a versatile compound that can be used as a reactant, catalyst, or substrate in various chemical reactions. It is also a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission in the brain and nervous system. 5-BTMA is a promising candidate for the development of novel therapeutics for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Aplicaciones Científicas De Investigación
Antipsychotic Agent Research
A study explored the synthesis of various derivatives, including (-)-(S)-5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-di-methoxybenzamide, revealing their high potency as inhibitors of [3H]spiperone binding in rat striatal membranes. This research supports their potential in investigating dopamine D-2 receptors, making them suitable for studies related to antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
In another study, nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide were evaluated as prodrugs for GDEPT in cell lines engineered to express Escherichia coli nitroreductase. This research suggests the efficacy of these compounds as superior prodrugs for GDEPT (Friedlos, Denny, Palmer, & Springer, 1997).
Herbicide Metabolism
A study focusing on the metabolism of the herbicide bromoxynil by Klebsiella pneumoniae subsp. ozaenae found that this organism could convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid. This study is significant for understanding the microbial metabolism of brominated compounds (Mcbride, Kenny, & Stalker, 1986).
Antimutagenic Activity Studies
Research on bichalcophene fluorobenzamidines, including derivatives of 5-bromo-N,N,2-trimethylbenzamide, demonstrated their significant role in reducing mutagenicity induced by certain agents. This highlights their potential for anticancer studies (Hussin, Ismail, Alzahrani, & El-Sayed, 2014).
Study on Photosynthesis Inhibitors
A study on 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, including compounds similar to 5-bromo-N,N,2-trimethylbenzamide, showed their ability to inhibit photosynthetic electron transport. This research is relevant for understanding the interaction of these compounds with the photosynthetic apparatus (Král'ová, Šeršen, Pesko, Waisser, & Kubicová, 2013).
Drug Discovery Beyond Rule of 5
In drug discovery, the study of compounds beyond the Rule of 5, including 5-bromo-N,N,2-trimethylbenzamide derivatives, provided insights into the oral bioavailability of drugs in challenging chemical spaces (DeGoey, Chen, Cox, & Wendt, 2017).
Propiedades
IUPAC Name |
5-bromo-N,N,2-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVORDWPCULHVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N,2-trimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)
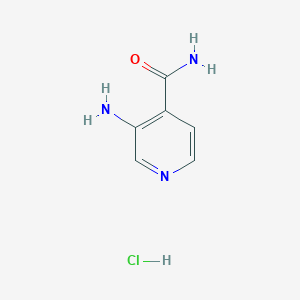
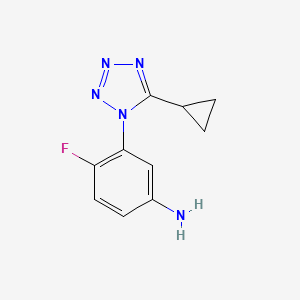
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)
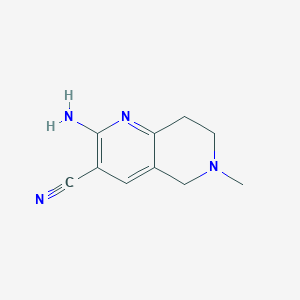
![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)
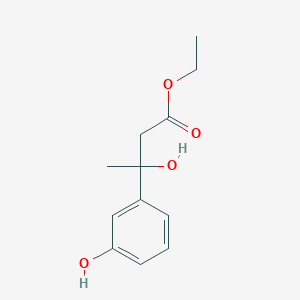
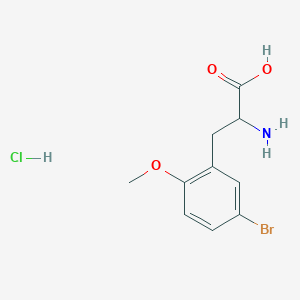
![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)
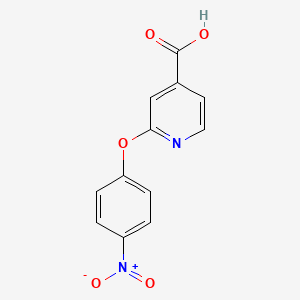
![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)
